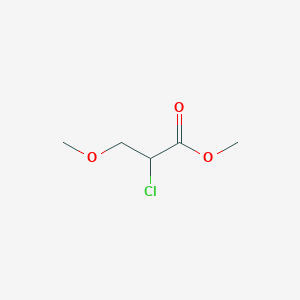
4-羟基磺胺嘧啶
描述
4-Hydroxysulfadiazine is a chemical compound . It is also known as a derivative of sulfadiazine .
Synthesis Analysis
The synthesis of sulfadiazine and its derivatives, including 4-Hydroxysulfadiazine, has been the subject of various studies . The preparation methods, reactions, and biological applications of sulfadiazine have been extensively reviewed .Molecular Structure Analysis
The molecular formula of 4-Hydroxysulfadiazine is C10H10N4O3S . The structural characterization of sulfadiazine metabolites, including 4-Hydroxysulfadiazine, has been performed using various MS techniques .Chemical Reactions Analysis
Sulfadiazine and its derivatives, including 4-Hydroxysulfadiazine, have been found to undergo various reactions . The reaction of sulfadiazine with chloroacetylchloride has been reported .科学研究应用
代谢和排泄研究
- 猪的代谢:4-羟基磺胺嘧啶是猪中发现的磺胺嘧啶的代谢物。研究表明,它存在于用磺胺嘧啶治疗的猪的粪便中,证明了它在动物中的排泄和代谢过程 (Lamshöft et al., 2007)。
- 代谢物分析技术:先进的质谱技术,包括母体、产物离子扫描和精确质量测量,用于识别和表征动物粪便中的代谢物,如 4-羟基磺胺嘧啶 (Pfeifer et al., 2005)。
环境影响和降解
- 土壤残留分析:4-羟基磺胺嘧啶在土壤中的行为,特别是其隔离和降解,是一个重要的研究领域。研究重点关注其存在于施用磺胺嘧啶动物粪便的土壤中,有助于了解其对环境的影响 (Förster et al., 2008)。
- 光转化研究:研究磺胺嘧啶在表层水中的光转化,包括其主要代谢物如 4-羟基磺胺嘧啶,有助于理解阳光和环境条件如何影响其在水生系统中的持久性和降解 (Bahnmueller et al., 2014)。
微生物降解和处理技术
- 微生物降解:研究消除磺胺类抗生素(如磺胺嘧啶,其中 4-羟基磺胺嘧啶是一种代谢物)的微生物策略,提供了对生物降解过程和潜在生物修复技术的见解 (Ricken et al., 2013)。
- 高级氧化工艺:使用混合高级氧化工艺降解磺胺嘧啶,这也影响其代谢物,是废水处理和污染控制的一个关键研究领域 (Roy & Moholkar, 2020)。
医学研究和药物开发
- 药物开发:研究磺胺嘧啶衍生的席夫碱,包括其羟基化形式,是开发新的抗菌剂的持续努力的一部分。这项研究有助于了解磺胺嘧啶及其代谢物的潜在治疗应用和修饰 (Krátký et al., 2017)。
毒性和安全性研究
- 毒性评估:研究磺胺嘧啶及其代谢物(包括 4-羟基磺胺嘧啶)的毒性对于评估其安全性及其潜在的不良反应至关重要,特别是在人类免疫缺陷病毒 (HIV) 感染的背景下 (Winter & Unadkat, 2005)。
- 电子束辐照:磺胺嘧啶在电子束辐照下的动力学、去除机理、降解产物和毒性评估涉及了解其代谢物(如 4-羟基磺胺嘧啶)的转化和影响 (Zhu et al., 2021)。
作用机制
Target of Action
4-Hydroxysulfadiazine, a major metabolite of Sulfadiazine , primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
4-Hydroxysulfadiazine acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor in the biosynthesis of folic acid . By inhibiting this enzyme, 4-Hydroxysulfadiazine disrupts folic acid synthesis, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of this pathway can lead to a halt in DNA replication, affecting bacterial growth and survival .
Pharmacokinetics
Studies on sulfadiazine, from which 4-hydroxysulfadiazine is derived, suggest that these compounds are excreted primarily unchanged or as metabolites
Result of Action
The primary result of 4-Hydroxysulfadiazine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which is necessary for cell division and growth .
Action Environment
The action of 4-Hydroxysulfadiazine can be influenced by various environmental factors. For instance, its efficacy may be affected by the presence of other substances in the environment that could interfere with its absorption or action . Additionally, the stability of 4-Hydroxysulfadiazine could be influenced by factors such as pH, temperature, and the presence of other chemical compounds
生化分析
Biochemical Properties
4-Hydroxysulfadiazine plays a significant role in biochemical reactions, particularly in the metabolism of sulfadiazine. It is formed through hydroxylation, a process mediated by enzymes such as cytochrome P450. This compound interacts with various biomolecules, including proteins and enzymes involved in its metabolic pathway. For instance, it has been identified as a major metabolite in pig manure, indicating its interaction with microbial enzymes that facilitate its formation and degradation .
Cellular Effects
The effects of 4-Hydroxysulfadiazine on cellular processes have been studied in various plant species. In willow (Salix fragilis) and maize (Zea mays), the compound accumulates primarily in the roots and affects root geotropism, lateral root number, and water uptake. High concentrations of 4-Hydroxysulfadiazine can cause significant stress, reducing chlorophyll content and overall plant health . These findings suggest that 4-Hydroxysulfadiazine can influence cellular metabolism and signaling pathways in plants.
Molecular Mechanism
At the molecular level, 4-Hydroxysulfadiazine exerts its effects by inhibiting specific enzymes. Similar to sulfadiazine, it likely inhibits dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making 4-Hydroxysulfadiazine an effective antimicrobial agent. Additionally, its interactions with other enzymes and proteins involved in its metabolism further elucidate its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Hydroxysulfadiazine have been studied extensively. The compound is relatively stable, but its degradation products can still exhibit biological activity. Over time, 4-Hydroxysulfadiazine can form non-extractable residues in soil, which may persist and impact soil microbial communities . These temporal effects highlight the importance of monitoring 4-Hydroxysulfadiazine in environmental studies.
Dosage Effects in Animal Models
Studies on the dosage effects of 4-Hydroxysulfadiazine in animal models have shown that its impact varies with concentration. At low doses, the compound may not exhibit significant adverse effects, but higher doses can lead to toxicity. For example, in pigs, high doses of sulfadiazine and its metabolites, including 4-Hydroxysulfadiazine, can cause liver and kidney damage . These findings underscore the need for careful dosage management in veterinary applications.
Metabolic Pathways
4-Hydroxysulfadiazine is involved in several metabolic pathways, primarily related to the metabolism of sulfadiazine. It is formed through hydroxylation and can be further metabolized into other compounds, such as N-acetyl-4-hydroxysulfadiazine . These metabolic pathways involve various enzymes, including cytochrome P450 and acetyltransferases, which facilitate the conversion and detoxification of 4-Hydroxysulfadiazine.
Transport and Distribution
The transport and distribution of 4-Hydroxysulfadiazine within cells and tissues are influenced by its chemical properties and interactions with transport proteins. In plants, the compound is primarily stored in the roots, but it can also be transported to other tissues under certain conditions . This distribution pattern affects its overall impact on plant health and development.
Subcellular Localization
Subcellular localization studies have shown that 4-Hydroxysulfadiazine can accumulate in specific cellular compartments, such as the cytoplasm and vacuoles. This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of 4-Hydroxysulfadiazine is essential for elucidating its precise mode of action and potential effects on cellular functions.
属性
IUPAC Name |
4-amino-N-(6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-10-12-6-5-9(15)13-10/h1-6H,11H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDCIJVSFIVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204849 | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56305-66-9 | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056305669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxysulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)










